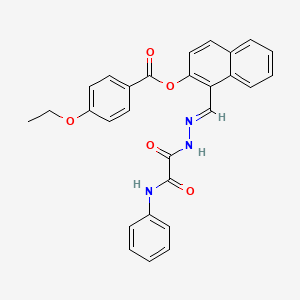
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H21N3O5 and a molecular weight of 431.452 g/mol . This compound is known for its unique structure, which includes an anilino group, a naphthyl group, and an ethoxybenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves multiple steps. One common synthetic route includes the reaction of aniline with oxalyl chloride to form an anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the naphthyl and ethoxybenzoate groups are introduced through esterification reactions .
Analyse Des Réactions Chimiques
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds with biological molecules, while the naphthyl and ethoxybenzoate groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate include:
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
These compounds share similar structural features but differ in the substituents attached to the phenyl and benzoate groups
Propriétés
Numéro CAS |
769157-03-1 |
|---|---|
Formule moléculaire |
C28H23N3O5 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-2-35-22-15-12-20(13-16-22)28(34)36-25-17-14-19-8-6-7-11-23(19)24(25)18-29-31-27(33)26(32)30-21-9-4-3-5-10-21/h3-18H,2H2,1H3,(H,30,32)(H,31,33)/b29-18+ |
Clé InChI |
HCPZRAOUXQIEOW-RDRPBHBLSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15083563.png)
![(1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B15083567.png)
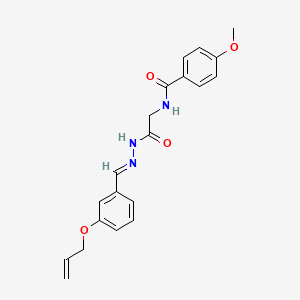
![3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B15083574.png)
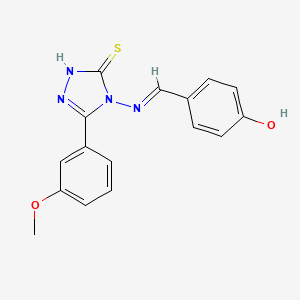
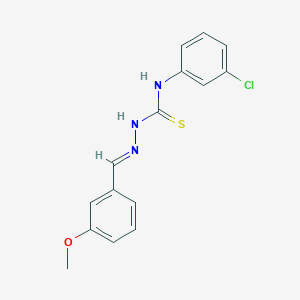
![5-(4-Tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083583.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B15083587.png)

![(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15083597.png)
![Isobutyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083604.png)
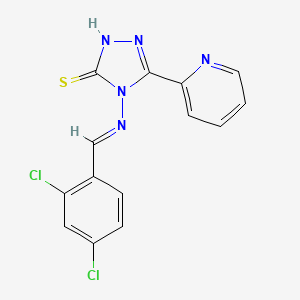
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083620.png)

